molecular formula C4H10Cl3N B564269 Bis(2-chloroethyl)amine-d4 Hydrochloride CAS No. 58880-33-4

Bis(2-chloroethyl)amine-d4 Hydrochloride

Cat. No.: B564269
CAS No.: 58880-33-4
M. Wt: 182.505
InChI Key: YMDZDFSUDFLGMX-PBCJVBLFSA-N
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Description

Bis(2-chloroethyl)amine-d4 Hydrochloride: is a deuterated form of Bis(2-chloroethyl)amine Hydrochloride, which is a cytotoxic metabolite of Cyclophosphamide. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)amine-d4 Hydrochloride typically involves the reaction of deuterated ethanolamine with thionyl chloride in the presence of a solvent like chloroform . The reaction is carried out at low temperatures to control the exothermic nature of the reaction. The mixture is then heated to reflux to complete the reaction and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl)amine-d4 Hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions include substituted amines, thiols, and various oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, Bis(2-chloroethyl)amine-d4 Hydrochloride is used as a starting material for the synthesis of piperazine derivatives and other complex organic molecules .

Biology: In biological research, it is used to study metabolic pathways and enzyme interactions due to its stable isotope labeling.

Medicine: In medical research, it serves as a cytotoxic agent to study the effects of chemotherapy drugs and their metabolites.

Industry: In the industry, it is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis .

Comparison with Similar Compounds

    Mechlorethamine: Another alkylating agent used in chemotherapy.

    Cyclophosphamide: A prodrug that is metabolized into active alkylating agents.

    Ifosfamide: Similar to Cyclophosphamide but with different pharmacokinetics.

Uniqueness: Bis(2-chloroethyl)amine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for detailed isotopic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.

Properties

IUPAC Name

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-PBCJVBLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675697
Record name 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58880-33-4
Record name 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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